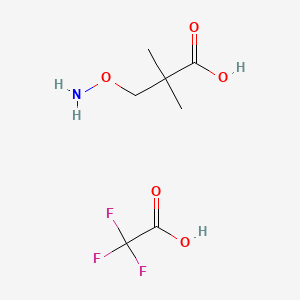
3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is a compound that combines the properties of both 3-(aminooxy)-2,2-dimethylpropanoic acid and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with hydroxylamine to form the aminooxy derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminooxy group. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction due to its strong acidic nature and ability to stabilize intermediates.
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield of trifluoroacetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted trifluoroacetates.
Wissenschaftliche Forschungsanwendungen
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit enzyme activity or modify protein function. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, allowing it to effectively interact with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trifluoroacetic anhydride
- Trifluoroperacetic acid
- 2,2,2-Trifluoroethanol
Uniqueness
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is unique due to the presence of both the aminooxy and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H12F3NO5 |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
3-aminooxy-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-5(2,3-9-6)4(7)8;3-2(4,5)1(6)7/h3,6H2,1-2H3,(H,7,8);(H,6,7) |
InChI-Schlüssel |
QKDHDJNBUQCCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CON)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
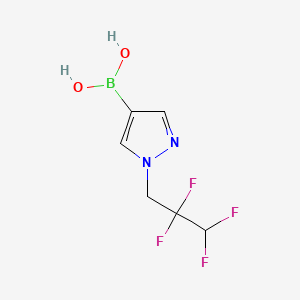
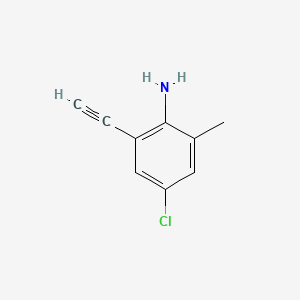
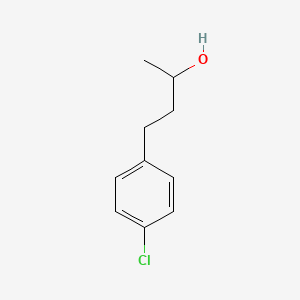
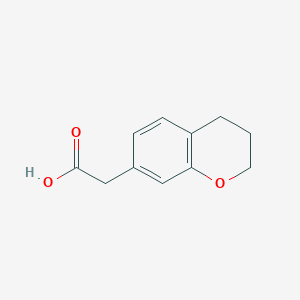
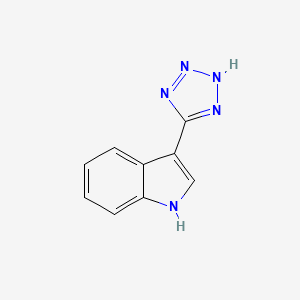
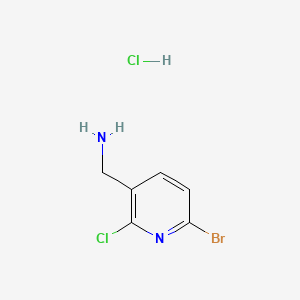
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
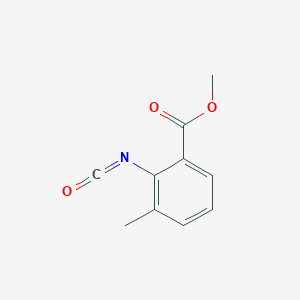
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
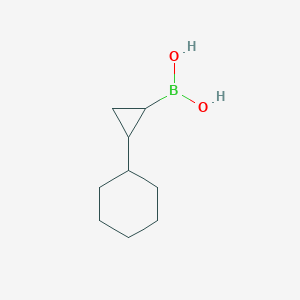
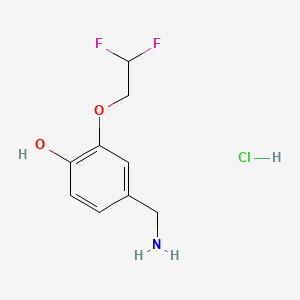
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
